molecular formula C13H9Br2NO B1388003 N-(2,5-Dibromophenyl)benzamide CAS No. 860555-85-7

N-(2,5-Dibromophenyl)benzamide

Cat. No.: B1388003
CAS No.: 860555-85-7
M. Wt: 355.02 g/mol
InChI Key: FUQSHTAGAXBJSA-UHFFFAOYSA-N
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Description

N-(2,5-Dibromophenyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a 2,5-dibromophenyl ring. This compound is known for its white to light yellow crystalline appearance and is utilized in various organic synthesis applications due to its unique chemical properties.

Safety and Hazards

“N-(2,5-Dibromophenyl)benzamide” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,5-Dibromophenyl)benzamide is typically synthesized through the reaction of benzoyl chloride with 2,5-dibromoaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dibromophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines .

Scientific Research Applications

N-(2,5-Dibromophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2,5-Dibromophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2,4-Dibromophenyl)benzamide
  • N-(3,5-Dibromophenyl)benzamide
  • N-(2,5-Dichlorophenyl)benzamide

Comparison: N-(2,5-Dibromophenyl)benzamide is unique due to the specific positioning of bromine atoms on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it suitable for specific applications .

Properties

IUPAC Name

N-(2,5-dibromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQSHTAGAXBJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653472
Record name N-(2,5-Dibromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860555-85-7
Record name N-(2,5-Dibromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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